molecular formula C6H13BrO2S B13179792 1-Bromo-4-methanesulfonyl-2-methylbutane

1-Bromo-4-methanesulfonyl-2-methylbutane

Cat. No.: B13179792
M. Wt: 229.14 g/mol
InChI Key: RJPYVWXWBMVJKC-UHFFFAOYSA-N
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Description

1-Bromo-4-methanesulfonyl-2-methylbutane is an organic compound with the molecular formula C6H13BrO2S. It is a brominated alkane with a methanesulfonyl group attached to the fourth carbon and a methyl group on the second carbon. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfonyl-2-methylbutane can be synthesized through various methods. One common approach involves the bromination of 4-methanesulfonyl-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methanesulfonyl-2-methylbutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

1-Bromo-4-methanesulfonyl-2-methylbutane is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbutane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can undergo oxidation, leading to the formation of sulfonic acids or sulfonates, which are useful in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylbutane: Similar structure but lacks the methanesulfonyl group.

    1-Bromo-3-methylbutane: Similar structure with the bromine atom on a different carbon.

    2-Bromo-4-methanesulfonylbutane: Similar structure but with the bromine and methanesulfonyl groups on different carbons.

Uniqueness

1-Bromo-4-methanesulfonyl-2-methylbutane is unique due to the presence of both a bromine atom and a methanesulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H13BrO2S

Molecular Weight

229.14 g/mol

IUPAC Name

1-bromo-2-methyl-4-methylsulfonylbutane

InChI

InChI=1S/C6H13BrO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5H2,1-2H3

InChI Key

RJPYVWXWBMVJKC-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)C)CBr

Origin of Product

United States

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